molecular formula C22H22N3O6P B11483108 diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate

diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate

Cat. No.: B11483108
M. Wt: 455.4 g/mol
InChI Key: OVVAIXOIAXMJOK-UHFFFAOYSA-N
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Description

Diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonate group (P(=O)(OH)2) attached to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions, such as condensation and substitution, to form the desired phosphonate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. For example, the use of triethylamine as a catalyst in a boiling mixture of ethanol and dimethylformamide has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

Diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl [6-amino-5-cyano-4-(2-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate: Similar structure but with a different position of the nitro group.

    Diethyl [6-amino-5-cyano-4-(3-cyanophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate: Similar structure but with a cyano group instead of a nitro group.

Uniqueness

Diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H22N3O6P

Molecular Weight

455.4 g/mol

IUPAC Name

2-amino-5-diethoxyphosphoryl-4-(3-nitrophenyl)-6-phenyl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C22H22N3O6P/c1-3-29-32(28,30-4-2)21-19(16-11-8-12-17(13-16)25(26)27)18(14-23)22(24)31-20(21)15-9-6-5-7-10-15/h5-13,19H,3-4,24H2,1-2H3

InChI Key

OVVAIXOIAXMJOK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C#N)N)C3=CC=CC=C3)OCC

Origin of Product

United States

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